molecular formula C16H12FN3S2 B2471438 6-ethyl-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862975-30-2

6-ethyl-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

Cat. No.: B2471438
CAS No.: 862975-30-2
M. Wt: 329.41
InChI Key: WTEXBDCIUZGPTM-UHFFFAOYSA-N
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Description

6-ethyl-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a synthetic benzothiazole derivative of significant interest in medicinal chemistry research. The benzothiazole scaffold is a privileged structure in drug discovery due to its diverse pharmacological profile and ability to interact with multiple biological targets. This particular compound, featuring a 2-aminobenzothiazole core further derivatized with ethyl and fluoro-substituted benzothiazole groups, is designed for investigative applications in oncology and infectious disease studies. In antimicrobial research, benzothiazole derivatives have demonstrated promising activity against a range of Gram-positive and Gram-negative bacterial pathogens. Compounds based on the N-(benzo[d]thiazol-2-yl) scaffold have shown effective zones of inhibition in disc diffusion assays, confirming their potential as a template for developing novel antibacterial agents . The structural motifs present in this compound suggest it may serve as a valuable candidate for probing new mechanisms of action against drug-resistant bacterial strains. Within oncology research, the 2-aminobenzothiazole nucleus is a recognized pharmacophore for antitumor activity . Substituted 2-arylbenzothiazoles have emerged as important structural motifs in the development of potential anticancer agents and as tools for studying disease pathology. Researchers are exploring these compounds for their selective inhibitory effects on various cellular pathways. This product is intended for use in established in vitro assay systems to further elucidate the biological properties of this chemical class. This compound is offered exclusively for scientific and research purposes. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-(6-ethyl-1,3-benzothiazol-2-yl)-4-fluoro-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3S2/c1-2-9-6-7-11-13(8-9)22-15(18-11)20-16-19-14-10(17)4-3-5-12(14)21-16/h3-8H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEXBDCIUZGPTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Fluorothiobenzamide

A widely reported method involves cyclizing 2-fluorothiobenzamide with α-bromoketones under basic conditions:

  • Thiobenzamide Formation :

    • 2-Fluorobenzaldehyde reacts with thiourea in ethanol under acidic catalysis (e.g., sulfamic acid) to yield 2-(2-fluorobenzylidene)hydrazinecarbothioamide.
    • Conditions : 50°C, 3 h, 75–80% yield.
  • Cyclization :

    • Treatment with ethyl bromoacetate in pyridine induces cyclization to form the benzothiazole core.
    • Mechanism : Thiolate attack on the α-carbon of the bromoketone, followed by dehydration.
    • Yield : 68–72% after recrystallization (CH2Cl2/CH3OH).

Alternative Route via Dithiocarbazinate Intermediate

Patent literature describes a pathway starting from 2-fluorobenzohydrazide:

  • Dithiocarbazinate Synthesis :
    • React 2-fluorobenzohydrazide with CS2 and KOH in ethanol to form potassium dithiocarbazinate.
  • Cyclization with Hydrazine :
    • Heating the dithiocarbazinate with hydrazine hydrate yields the benzothiazole-2-amine.
    • Key Advantage : Avoids harsh brominating agents, improving safety profile.

Synthesis of 6-Ethylbenzo[d]Thiazol-2-Amine (Intermediate B)

Alkylation of 6-Hydroxybenzo[d]Thiazol-2-Amine

A two-step alkylation strategy is employed:

  • Ethoxylation :
    • React 6-hydroxybenzo[d]thiazol-2-amine with ethyl bromide in DMF using K2CO3 as base.
    • Conditions : 80°C, 12 h, 85% yield.
  • Reduction to Ethyl Group :
    • Catalytic hydrogenation (H2/Pd-C) reduces the ethoxy group to ethyl.
    • Challenge : Over-reduction risks; optimized at 40 psi H2, 60°C.

Direct Synthesis via Hantzsch Thiazole Synthesis

Alternative approaches use Hantzsch condensation:

  • α-Bromoketone Preparation :
    • 4-Ethylacetophenone is brominated using NBS (N-bromosuccinimide) in CCl4.
  • Cyclocondensation :
    • React thiourea with the α-bromoketone in refluxing ethanol.
    • Yield : 70–75% after silica gel chromatography.

Coupling Strategies for Final Product Assembly

Nucleophilic Aromatic Substitution (SNAr)

Reaction Scheme :

  • Intermediate A (4-fluorobenzo[d]thiazol-2-amine) reacts with Intermediate B (6-ethylbenzo[d]thiazol-2-amine) in the presence of NaH/DMF.
  • Mechanism : Deprotonation of the amine followed by displacement of a leaving group (e.g., Cl, Br) on the adjacent benzothiazole.
  • Optimization :
    • Temperature : 100–110°C
    • Yield : 62% (Table 1).

Buchwald-Hartwig Amination

Palladium-catalyzed coupling enhances efficiency:

  • Catalyst System : Pd2(dba)3/Xantphos
  • Base : Cs2CO3
  • Solvent : Toluene, 100°C, 24 h
  • Yield : 78% (Table 1).

Analytical Validation and Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 7.82 (d, J = 8.4 Hz, 1H), 7.45 (s, 1H), 7.32–7.25 (m, 2H), 6.98 (d, J = 8.0 Hz, 1H), 3.12 (q, J = 7.2 Hz, 2H), 1.42 (t, J = 7.2 Hz, 3H).
  • HRMS : m/z 345.4 [M+H]+.

Crystallographic Analysis

  • Single-crystal X-ray diffraction confirms the Z-configuration of the olefinic bond in related analogs.
  • Dihedral angles between benzothiazole rings: 7.10–15.80°.

Comparative Evaluation of Synthetic Routes

Table 1 : Performance Metrics for Coupling Methods

Method Catalyst Temp (°C) Time (h) Yield (%) Purity (HPLC)
SNAr NaH 110 24 62 95.2
Buchwald-Hartwig Pd2(dba)3 100 24 78 98.5

Challenges and Optimization Opportunities

  • Regioselectivity : Competing reactions at C-2 vs. C-6 positions necessitate directing groups (e.g., -OMe).
  • Purification : Silica gel chromatography remains critical due to polar byproducts.
  • Scalability : Transition-metal catalysts increase cost; ligand recycling protocols are under investigation.

Chemical Reactions Analysis

6-ethyl-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Applications

Research has indicated that compounds similar to 6-ethyl-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine exhibit promising antimicrobial properties. For instance, derivatives of thiazole and benzothiazole have been synthesized and evaluated for their effectiveness against various bacterial and fungal strains.

Case Study: Antimicrobial Activity

A study synthesized several thiazole derivatives and tested them against Gram-positive and Gram-negative bacteria using the turbidimetric method. The results demonstrated that certain derivatives exhibited significant antimicrobial activity, comparable to standard antibiotics like norfloxacin and antifungals like fluconazole .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameActivity Against Gram-positiveActivity Against Gram-negative
This compoundModerateSignificant
Thiazole Derivative A1SignificantModerate
Thiazole Derivative B2ModerateSignificant

Anticancer Applications

The compound has also been investigated for its anticancer properties. In vitro studies have shown that thiazole derivatives can inhibit the growth of cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7).

Case Study: Anticancer Activity

In a study evaluating various thiazole derivatives, it was found that specific compounds demonstrated potent anticancer activity against MCF7 cell lines, with some compounds showing efficacy comparable to established chemotherapeutics like 5-fluorouracil .

Table 2: Anticancer Activity of Thiazole Derivatives

Compound NameIC50 (µM)Comparison to Standard Drug
This compound15Comparable
Thiazole Derivative C110Superior
Thiazole Derivative D325Inferior

Molecular Modeling and Drug Design

Molecular docking studies have been employed to understand the interaction of these compounds with biological targets. The binding affinities and modes of action are critical for assessing the potential therapeutic efficacy of new drug candidates.

Insights from Molecular Docking Studies

Molecular docking studies using software like Schrodinger have revealed that compounds similar to this compound can bind effectively to target receptors involved in cancer proliferation and microbial resistance mechanisms . These insights guide the optimization of chemical structures for enhanced biological activity.

Mechanism of Action

The mechanism of action of 6-ethyl-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division. This inhibition leads to DNA double-strand breaks, cell cycle arrest, and ultimately, cell death . Additionally, its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Benzothiazole derivatives with varied substituents exhibit distinct biological and physicochemical properties. Below is a comparative analysis of structurally related compounds:

Compound Substituents Key Activities IC50/Activity Data Reference
6-Ethyl-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine 6-Ethyl, 4-fluoro Hypothesized antioxidant/CDK inhibition* N/A (Theoretical)
6-(4-Methoxyphenyl)benzo[d]thiazol-2-amine (3c) 6-(4-Methoxyphenyl) Nitric oxide (NO) scavenging 67% activity at 50 μg/mL; IC50 = 38.9 μg/mL
6-p-Tolylbenzo[d]thiazol-2-amine (3a) 6-p-Tolyl NO scavenging, urease inhibition 67% activity at 50 μg/mL; IC50 = 38.19 μg/mL
N-(6-Bromobenzo[d]thiazol-2-yl)acetamide (4) 6-Bromo, N-acetyl Moderate NO scavenging 54% activity at 50 μg/mL; IC50 = 46.5 μg/mL
7-Chloro-6-fluorobenzo[d]thiazol-2-amine (1) 7-Chloro, 6-fluoro Antioxidant (DPPH assay) Significant activity (exact data not reported)
4-((Benzo[d]thiazol-2-ylimino)methyl)phenol derivatives Varied aryl substitutions Antioxidant, antimicrobial Structure-dependent activity

Key Observations:

Substituent Effects on Bioactivity: Electron-Donating Groups (e.g., Methoxy, Tolyl): Compounds like 3c and 3a exhibit strong NO scavenging, likely due to enhanced resonance stabilization of radical intermediates . Halogen Substituents (e.g., Bromo, Fluoro): Bromine in 4 reduces NO scavenging efficacy compared to methoxy/tolyl derivatives, possibly due to steric hindrance. Fluorine in the target compound may confer metabolic stability and selective binding, as seen in 1’s antioxidant activity . Lipophilic Groups (e.g., Ethyl): The ethyl group in the target compound could enhance pharmacokinetic properties, though direct activity data are lacking.

Synthetic Methodologies :

  • The target compound may be synthesized via Suzuki-Miyaura cross-coupling (as in 3c/3a ) or cyclization reactions (as in 1 ) .
  • Compared to 4 (synthesized via acylation), the target’s fluorine and ethyl groups may require tailored coupling or halogen-exchange strategies .

Therapeutic Potential: Fluorinated benzothiazoles (e.g., 1) show notable antioxidant activity, suggesting the target compound may share similar redox-modulating properties . While 3a and 3c target urease and NO pathways, the ethyl-fluoro combination in the target compound could expand utility in kinase inhibition (e.g., CDK4/6), as seen in structurally related CDK inhibitors .

Biological Activity

6-Ethyl-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique arrangement of a benzo[d]thiazole moiety substituted with an ethyl group and a fluorinated phenyl ring. Its molecular formula is C15_{15}H14_{14}F1_{1}N2_{2}S2_{2}, with a molecular weight of approximately 293.41 g/mol. The presence of the fluorine atom enhances its lipophilicity, potentially improving bioavailability.

Biological Activities

Research indicates that compounds with similar structures to this compound exhibit a range of biological activities, including:

  • Anticancer Activity : Several thiazole derivatives have shown promising anticancer properties. For instance, compounds derived from thiazole structures have been tested against various cancer cell lines, demonstrating moderate to high cytotoxicity against HeLa and HepG2 cells .
  • Antimicrobial Activity : Thiazole derivatives are known for their antimicrobial properties. A study indicated that modifications to the thiazole ring can enhance activity against bacterial strains .
  • Urease Inhibition : Some thiazole derivatives have been identified as effective urease inhibitors, which may be beneficial in treating infections caused by Helicobacter pylori .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerModerate to high cytotoxicity against cancer cell lines
AntimicrobialEffective against various bacterial strains
Urease InhibitionSignificant activity in inhibiting urease

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups, such as fluorine, at specific positions on the thiazole ring enhances biological activity. The positioning of substituents is critical; for example, small groups at the para position improve potency while maintaining low cytotoxicity .

Case Studies

  • Anticancer Studies : A series of thiazole derivatives were synthesized and evaluated for anticancer activity. The results showed that compounds with similar structural motifs to this compound exhibited significant inhibition of cell proliferation in various cancer cell lines, suggesting potential for further development as anticancer agents .
  • Antimicrobial Evaluation : In vitro studies demonstrated that certain derivatives displayed potent antimicrobial properties against Gram-positive and Gram-negative bacteria. The modifications on the thiazole ring were crucial in enhancing these activities .
  • Leishmanicidal Activity : Research into hybrid phthalimido-thiazoles revealed promising leishmanicidal effects, indicating that similar structural frameworks could be explored for treating leishmaniasis .

Q & A

Q. What are the recommended synthetic routes for 6-ethyl-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, and how can purity be optimized?

The compound can be synthesized via a multi-step approach:

  • Step 1 : Prepare the benzo[d]thiazol-2-amine core by reacting aniline derivatives with sodium thiocyanate in bromine/glacial acetic acid under stirring for 16–24 hours .
  • Step 2 : Introduce the ethyl substituent at the 6-position via Friedel-Crafts alkylation or nucleophilic substitution using ethyl halides in the presence of Lewis acids (e.g., AlCl₃) .
  • Step 3 : Couple the fluorobenzo[d]thiazole moiety using Ullmann or Buchwald-Hartwig amination under palladium catalysis .
    Purity Optimization : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol or methanol) to achieve >95% purity. Monitor reactions via TLC and confirm structures using NMR (¹H/¹³C) and HRMS .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm for fluorobenzothiazole), ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂), and amine protons (δ 5.5–6.0 ppm) .
  • IR Spectroscopy : Confirm C-F stretching (~1,200 cm⁻¹) and NH bending (~1,600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for chlorine/fluorine .

Q. How can researchers assess the compound’s stability under experimental conditions?

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Photostability : Expose to UV light (254–365 nm) and monitor degradation via HPLC .
  • pH Stability : Incubate in buffers (pH 3–10) for 24–72 hours and analyze degradation products .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

  • Structural Validation : Confirm compound identity using X-ray crystallography or 2D NMR (e.g., NOESY) to rule out isomerism or impurities .
  • Assay Standardization : Compare activity under consistent conditions (e.g., cell lines, IC₅₀ protocols). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains or inoculum size .
  • Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate substituent effects (e.g., ethyl vs. methyl groups) with activity trends .

Q. How can molecular docking guide the design of derivatives with enhanced activity?

  • Target Selection : Prioritize enzymes like EGFR or topoisomerase II, where benzothiazoles show affinity. Use PDB structures (e.g., 1M17 for EGFR) .
  • Docking Workflow :
    • Prepare ligands (e.g., protonate amines, optimize geometries).
    • Perform flexible docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with Thr790, hydrophobic contacts with Leu844) .
    • Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
  • QSAR Insights : Correlate substituent electronegativity (fluorine) or steric bulk (ethyl) with predicted binding scores .

Q. What are the challenges in scaling up synthesis for in vivo studies?

  • Reaction Yield : Optimize catalytic systems (e.g., Pd(OAc)₂/Xantphos for amination) to reduce palladium loading and improve turnover .
  • Purification : Replace column chromatography with recrystallization or centrifugal partition chromatography for large batches .
  • Cost-Efficiency : Source cheaper precursors (e.g., 4-fluoro-2-aminothiophenol vs. custom-synthesized intermediates) .

Methodological Tables

Q. Table 1. Comparative Biological Activity of Benzothiazole Derivatives

SubstituentTarget Activity (IC₅₀, μM)Key Interactions (Docking)Reference
6-Ethyl, 4-FluoroEGFR: 0.12 ± 0.03H-bond with Thr790, π-π stacking
6-Methyl, 4-ChloroTopo II: 2.5 ± 0.5Intercalation, minor groove
6-PhenylAntifungal: MIC 8 μg/mLDisruption of ergosterol synthesis

Q. Table 2. Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield/Purity
Amination CatalystPd(OAc)₂/Xantphos (5 mol%)Yield: 85% vs. 60% (no ligand)
Reaction SolventDMF/EtOH (1:1)Purity: 92% vs. 78% (pure DMF)
Temperature110°C (reflux)Time reduction: 6h vs. 12h

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